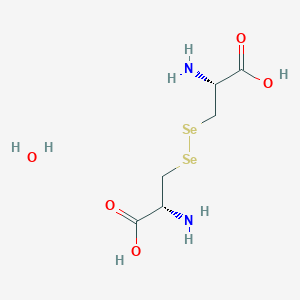
L-Selenocystine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Selenocystine monohydrate: is an amino acid derivative with the chemical formula (HO2CCH(NH2)CH2Se)2·H2O. It is the oxidized form of L-selenocysteine, featuring a diselenide bond between two selenocysteine molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized from L-selenocysteine through oxidation. One common method involves the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction typically proceeds under mild conditions to avoid over-oxidation .
Industrial Production Methods: A promising industrial method involves the reaction of chloroalanine hydrochloride with sodium diselenide. This method uses sodium triacetoxyborohydride as a reducing agent, which ensures a high yield and minimal side reactions. The process is carried out under mild conditions, making it safe and efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: L-Selenocystine undergoes various chemical reactions, including:
Oxidation: Converts L-selenocystine to selenocysteine seleninic acid.
Reduction: Reduces L-selenocystine back to L-selenocysteine.
Substitution: Involves the replacement of selenium atoms with other elements or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Various nucleophiles under mild conditions
Major Products:
Oxidation: Selenocysteine seleninic acid.
Reduction: L-selenocysteine.
Substitution: Various seleno-compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Selenocystine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of selenoproteins and other selenium-containing compounds.
Biology: Plays a role in redox biology and antioxidant defense mechanisms.
Medicine: Investigated for its potential in cancer therapy and as a dietary supplement for selenium deficiency.
Industry: Utilized in the production of selenium-enriched products and materials
Wirkmechanismus
L-Selenocystine exerts its effects primarily through its redox activity. It can be reduced to L-selenocysteine, which then participates in various biochemical pathways. The selenium atoms in L-selenocystine can form selenol groups, which are highly reactive and can interact with various molecular targets, including enzymes and proteins involved in antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
Selenocysteine: The reduced form of L-selenocystine, containing a single selenium atom.
Cystine: The sulfur analog of L-selenocystine, featuring a disulfide bond.
Ebselen: A synthetic organoselenium compound with antioxidant properties
Uniqueness: L-Selenocystine is unique due to its diselenide bond, which imparts distinct redox properties compared to its sulfur analogs. This makes it particularly valuable in studies related to oxidative stress and redox biology .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H2/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPQQOYEYFNXAZ-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5Se2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
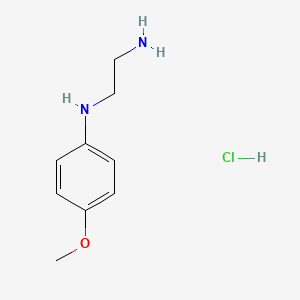
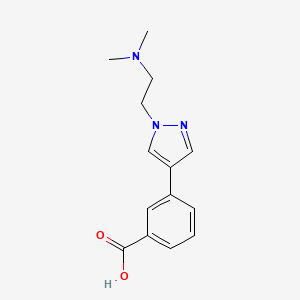
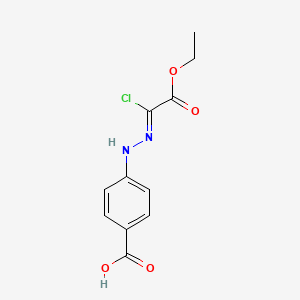

![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)
![6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8003763.png)
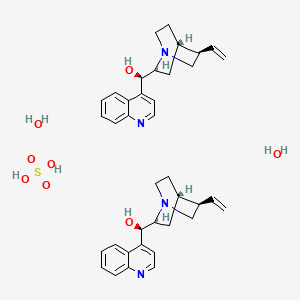
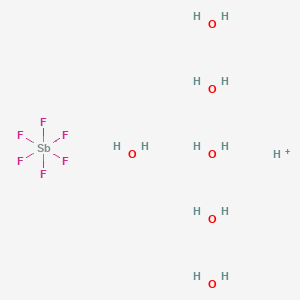
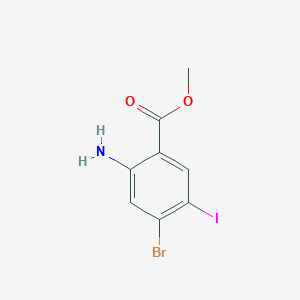
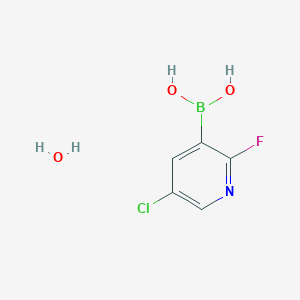
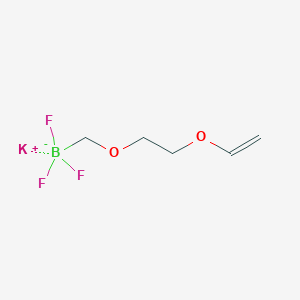
![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)
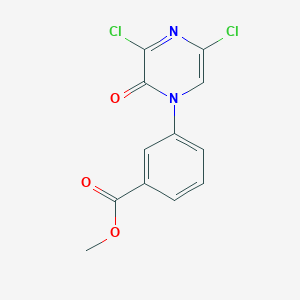
![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8003804.png)
